2-Azidoadenosine - 59587-07-4

2-Azidoadenosine

Catalog Number: EVT-367606
CAS Number: 59587-07-4
Molecular Formula: C10H12N8O4
Molecular Weight: 308.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Azidoadenosine is a photoreactive analogue of adenosine, a naturally occurring purine nucleoside. [, ] It acts as a powerful tool in scientific research, particularly in biochemical and pharmacological studies. [, ] Its photoreactive nature stems from the presence of an azido group (-N3) at the 2' position of the adenine ring, which upon UV irradiation, forms a highly reactive nitrene intermediate. [, , , ] This reactive intermediate readily forms covalent bonds with nearby molecules, allowing for the identification and characterization of adenosine binding sites in various proteins and enzymes. [, , , , , , , ]

Adenosine

Relevance: Adenosine is the parent compound of 2-azidoadenosine. They share the same core structure, with 2-azidoadenosine having an azide group replacing the hydrogen atom at the 2-position of the adenine ring. [, , , , , ] This substitution alters the pharmacological properties of 2-azidoadenosine, making it a useful tool in studying adenosine receptors and enzymes. For example, 2-azidoadenosine is a more potent inhibitor of adenosine deaminase and platelet aggregation than adenosine. [, , ]

2-Chloroadenosine

Compound Description: 2-Chloroadenosine is an adenosine analog with a chlorine atom substituting the hydrogen atom at the 2-position of the adenine ring. It exhibits similar biological activities to adenosine, including acting as an agonist for adenosine receptors. [, ]

2-Azidoadenosine 5′-Triphosphate (2-Azido-ATP)

Compound Description: 2-Azidoadenosine 5′-triphosphate (2-Azido-ATP) is a photoreactive ATP analog containing an azide group at the 2-position of the adenine ring. It can be hydrolyzed by ATPases and is often used as a photoaffinity label to study ATP binding sites. [, , , , , ]

2-Azidoadenosine 5′-Diphosphate (2-Azido-ADP)

Compound Description: 2-Azidoadenosine 5′-diphosphate (2-Azido-ADP) is a photoaffinity label similar in structure to 2-Azido-ATP but with a diphosphate group instead of a triphosphate. It is used to study ADP binding sites on various proteins. [, , , ]

Relevance: Both 2-azido-ADP and 2-azidoadenosine share the 2-azidoadenine core structure, differing in the presence of a diphosphate group at the 5' position of the ribose sugar in 2-azido-ADP. [, , ] Like 2-azido-ATP, 2-azido-ADP's photoreactivity makes it useful for studying nucleotide-binding proteins, specifically those interacting with ADP. []

2-Azidoadenosine 3′,5′-[5′-32P]Bisphosphate

Compound Description: This compound is a radiolabeled version of 2-azidoadenosine bisphosphate, containing a radioactive phosphorus-32 isotope. This modification allows for the tracking and detection of the molecule in biological systems. []

Relevance: This compound is structurally identical to 2-azidoadenosine, with the addition of two phosphate groups at the 3' and 5' positions of the ribose sugar and a radioactive label. [] This makes it a valuable tool for studying the interaction of 2-azidoadenosine with its targets, providing a sensitive method for detection. []

8-Azidoadenosine 5′-Triphosphate (8-Azido-ATP)

Compound Description: 8-Azidoadenosine 5′-triphosphate (8-Azido-ATP) is another photoreactive ATP analog. Unlike 2-azido-ATP, it carries the azide group at the 8-position of the adenine ring. Like 2-azido-ATP, it can be used to study ATP-binding sites on proteins. [, , ]

Relevance: 8-Azido-ATP differs from 2-azidoadenosine in the position of the azide group on the adenine ring and the presence of a triphosphate group at the 5' position of the ribose sugar. [, ] Despite these differences, both compounds function as photoaffinity labels, allowing researchers to map nucleotide-binding sites on target proteins. [, ] Comparing the labeling patterns obtained with 2-azidoadenosine and 8-Azido-ATP can provide valuable insights into the architecture of the nucleotide binding site.

8-Azidoadenosine

Compound Description: 8-Azidoadenosine is a photoreactive adenosine analog with the azide group attached to the 8-position of the adenine ring. []

Relevance: Similar to the relationship between 8-Azido-ATP and 2-azidoadenosine, 8-azidoadenosine differs from 2-azidoadenosine solely in the position of the azide group on the adenine ring. [] Both compounds are valuable tools for studying nucleotide-binding proteins and can provide complementary information about the binding site architecture. []

Source and Classification

2-Azidoadenosine is classified as a nucleoside analog, specifically a modified form of adenosine. It is synthesized from natural sources or through chemical processes. The azido group enhances its reactivity, allowing it to participate in click chemistry and other bioorthogonal reactions, which are crucial for labeling and studying biomolecules.

Synthesis Analysis

The synthesis of 2-azidoadenosine has been achieved through various methods, often involving the modification of existing nucleoside structures. One common synthetic route involves the conversion of 2-chloroadenosine using hydrazine followed by nitrous acid treatment to introduce the azido group. This is typically followed by phosphorylation to yield the final product:

  1. Starting Material: 2-Chloroadenosine
  2. Reagents: Hydrazine, nitrous acid
  3. Steps:
    • React 2-chloroadenosine with hydrazine to form an intermediate.
    • Treat the intermediate with nitrous acid to introduce the azido group.
    • Phosphorylate the resulting compound using pyrophosphoryl chloride to obtain 2-azidoadenosine .

Other methods include coupling reactions involving azide reagents with ribose derivatives or utilizing solid-phase synthesis techniques for site-specific modifications .

Molecular Structure Analysis

The molecular structure of 2-azidoadenosine can be described as follows:

  • Chemical Formula: C₁₁H₁₃N₅O₄
  • Molecular Weight: Approximately 267.25 g/mol
  • Structure: The compound consists of a purine base (adenine) linked to a ribose sugar, with an azido group attached at the 2-position of the sugar moiety.

The presence of the azido group alters the electronic properties of the molecule, making it more reactive than standard adenosine. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-visible (UV-Vis) spectroscopy are often employed to analyze its structural characteristics and confirm successful synthesis .

Chemical Reactions Analysis

2-Azidoadenosine participates in various chemical reactions due to its reactive azido group. Key reactions include:

  • Click Chemistry: The azido group can undergo cycloaddition reactions with alkynes, allowing for selective labeling of biomolecules.
  • Photoreactivity: Upon irradiation, 2-azidoadenosine can generate reactive nitrene species that can react with nearby nucleophiles, facilitating covalent attachment to proteins or other biomolecules .
  • Hydrolysis: In biochemical contexts, it can also participate in hydrolytic reactions under specific conditions, particularly when interacting with enzymes or other biological macromolecules .

These properties make it valuable for probing biological systems and studying molecular interactions.

Mechanism of Action

The mechanism of action for 2-azidoadenosine primarily revolves around its ability to form covalent bonds with nucleophiles through its azido group. When exposed to light or specific conditions, the azido group can convert into a highly reactive nitrene species. This nitrene can then insert into C-H bonds or react with other nucleophiles present in proteins or nucleic acids.

This reactivity allows researchers to label specific sites on biomolecules, track interactions within cellular systems, and study enzyme kinetics by observing how these modifications affect biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azidoadenosine include:

  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light due to its photoreactive nature.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of similar nucleosides.
  • Spectroscopic Characteristics: Characterized by distinct UV absorbance peaks due to its aromatic adenine base.

These properties are crucial for its application in laboratory settings where precise handling and reactivity control are essential.

Applications

2-Azidoadenosine has several scientific applications:

  • Chemical Biology: Used as a probe in click chemistry for labeling biomolecules and studying interactions within living cells.
  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to mimic natural nucleotides while providing enhanced reactivity.
  • Biochemical Assays: Employed in assays that require specific labeling or tracking of nucleotide interactions within enzymes or receptor systems .
  • Research Tool: Acts as a model compound for studying nucleotide metabolism and interactions in various biological contexts.
Introduction to 2-Azidoadenosine

Historical Development of Azido-Modified Nucleosides

The development of azido-modified nucleosides emerged from efforts to create photoaffinity probes for studying nucleotide-protein interactions. 2-Azidoadenosine (chemical formula: C₁₀H₁₂N₈O₄; molecular weight: 308.25 g/mol) was first synthesized in the late 20th century as part of systematic exploration of adenosine analogs [7] [10]. Early synthetic routes converted guanosine into 2-azidoadenosine derivatives through multi-step processes involving halogenation, azidation, and protective group chemistry, achieving moderate yields (49% overall) [7]. This period coincided with advances in phosphoramidite-based oligonucleotide synthesis, enabling site-specific incorporation of modified nucleosides into nucleic acids. The compound’s initial applications centered on its photolability; ultraviolet irradiation generated reactive nitrene intermediates capable of forming covalent bonds with proximal macromolecules, making it invaluable for mapping nucleotide-binding sites in proteins like Escherichia coli F₁-ATPase [3]. Its CAS registry number (59587-07-4) and spectral characteristics, including infrared spectra (Coblentz Society No. 8308), were systematically documented to standardize biochemical applications [5].

Table 1: Key Historical Milestones in 2-Azidoadenosine Development

Time PeriodDevelopmentSignificance
1980s–1990sInitial synthesis from guanosine precursorsEnabled photolabeling studies of ATP-binding proteins
1990s–2000sOptimization of solid-phase incorporationFacilitated site-specific RNA modification
2000s–PresentApplication in click chemistry and siRNA designExpanded utility in chemical biology and therapeutics

Structural and Functional Significance of the 2-Azido Group in Adenosine Derivatives

The 2′-azido modification replaces the hydroxyl group at the 2′ position of adenosine’s ribose sugar with an azide (-N₃) moiety. This substitution imposes distinct stereoelectronic effects:

  • Conformational Stability: X-ray crystallography confirms that the 2′-azido group stabilizes the C3′-endo ribose pucker, mimicking natural A-form RNA geometry. This is critical for maintaining duplex integrity in modified oligonucleotides [2] [4].
  • Hydrogen Bonding: The azido group participates in water-mediated hydrogen bonds within the minor groove of RNA helices, altering hydration patterns without disrupting base pairing [2].
  • Tautomeric Equilibrium: Nuclear magnetic resonance studies reveal that 2-azidoadenosine exists in equilibrium with a tetrazole tautomer (≈17–20% abundance), arising from intramolecular cyclization between the azide and C8 of the purine ring. This duality influences its reactivity in click chemistry applications [10].

Spectroscopic analyses, including infrared spectroscopy, identify characteristic azide absorptions at 2100–2200 cm⁻¹, confirming N₃ group presence [5]. Electronic effects further modulate base stacking: the electron-withdrawing azide reduces adenine’s π-electron density, potentially enhancing duplex thermal stability (Tₘ increases by 2–5°C) in structured RNA contexts [4].

Scope and Applications in Chemical Biology and Biochemistry

Bioconjugation via Click Chemistry

The azido group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with alkyne-bearing probes. This bioorthogonal reaction permits:

  • Site-specific fluorescent labeling of RNA strands for cellular trafficking studies [2] [8]
  • Synthesis of adenosine receptor probes (e.g., 2-(1,2,3-triazolyl)adenosine derivatives) with nanomolar affinity (Ki = 10.4 ± 0.2 nM at human A₃ receptors) [10]
  • Construction of heterobifunctional molecules (e.g., PROTACs) for targeted protein degradation [9]

Table 2: Functional Applications of 2-Azidoadenosine-Derived Probes

ApplicationDesignFunctional Outcome
siRNA Modification2′-Azido group in guide strand at cleavage siteMaintained gene silencing efficacy (e.g., BASP1 targeting)
Adenosine Receptor AgonistsN⁶-Methyl-2-(triazolyl)adenosine derivativesA₃ receptor selectivity >900-fold vs. A₁ receptors
Metabolic Labeling2′-Azidocytidine analogsCell-selective RNA imaging via click chemistry

RNA Interference and Therapeutic Design

Incorporation of 2′-azidoadenosine into small interfering RNA enhances functionality:

  • Nuclease Resistance: The azido group sterically hinders ribonuclease access, extending siRNA plasma half-life [2] [4].
  • Modular Design Compatibility: Combines with 2′-fluoro or 2′-O-methyl modifications for tunable pharmacokinetics [4].
  • Cleavage Site Tolerance: Maintains silencing efficiency when positioned at guide-strand cleavage sites (e.g., in BASP1-targeting siRNA) [2].

Protein Interaction Mapping

2-Azidoadenosine-based photoprobes elucidate nucleotide-binding sites:

  • In F₁-ATPase, photolabeling with 2-azido adenosine triphosphate (2-azido ATP) identified noncatalytic nucleotide sites, with mutation studies (e.g., βY354F) shifting labeling specificity to α-subunits [3].
  • Quantitative fluorescence quenching of lin-benzo adenosine triphosphate analogs (76–90% quenching in wild-type enzymes) confirmed residue proximity to adenine-binding pockets [3].

These applications underscore 2-azidoadenosine’s dual role as a structural modulator and versatile chemical handle, bridging synthetic chemistry with mechanistic biology.

Properties

CAS Number

59587-07-4

Product Name

2-Azidoadenosine

IUPAC Name

2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12N8O4

Molecular Weight

308.25 g/mol

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)

InChI Key

BSZZPOARGMTJKQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N

Synonyms

2-azido-adenosine
2-azidoadenosine

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-])N

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